Methyl 4-(2-aminoacetyl)benzoate
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Overview
Description
Methyl 4-(2-aminoacetyl)benzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid and contains an aminoacetyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-aminoacetyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(aminomethyl)benzoic acid. This process typically requires specific pH and temperature control to ensure the successful formation of the ester . Another method involves the catalytic hydrogenation of methyl 4-cyanobenzoate or its derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation techniques. These methods are preferred due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoacetyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 4-(2-aminoacetyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-aminoacetyl)benzoate involves its interaction with specific molecular targets. For instance, it can act as a local anesthetic by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but lacks the aminoacetyl group.
Methyl benzoate: Contains a benzoate ester but does not have the aminoacetyl group.
2-Aminobenzothiazole: Contains an amino group attached to a benzothiazole ring.
Uniqueness
Methyl 4-(2-aminoacetyl)benzoate is unique due to the presence of both an ester and an aminoacetyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-(2-aminoacetyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6,11H2,1H3 |
InChI Key |
UCXYUTYDNUMEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CN |
Origin of Product |
United States |
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